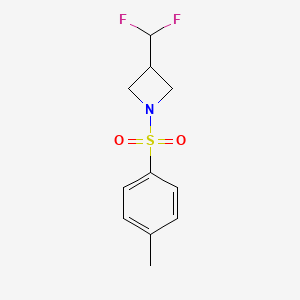

3-(Difluoromethyl)-1-tosylazetidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethyl)-1-(4-methylphenyl)sulfonylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO2S/c1-8-2-4-10(5-3-8)17(15,16)14-6-9(7-14)11(12)13/h2-5,9,11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVIQXOGEILKSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 3 Difluoromethyl 1 Tosylazetidine

Methodologies for Constructing the Azetidine (B1206935) Ring System in the Context of 3-Substitution

The synthesis of azetidines, particularly those with substitution at the 3-position, is a significant challenge in organic chemistry due to the inherent ring strain of the four-membered heterocycle. researchgate.net The incorporation of a difluoromethyl group at this position introduces further electronic considerations. Various strategies have been developed to overcome these challenges, broadly categorized into intramolecular cyclizations and intermolecular cycloadditions.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a cornerstone for azetidine synthesis, involving the formation of the ring from a linear precursor. rsc.org This approach offers control over stereochemistry and substitution patterns.

The most conventional method for azetidine formation involves the intramolecular nucleophilic displacement of a leaving group by a nitrogen atom. acs.org This process, typically a 4-exo-tet cyclization, relies on a γ-amino compound bearing a suitable leaving group, such as a halide or a sulfonate ester, at the C3 position relative to the nitrogen. acs.orgarkat-usa.org The reaction is generally promoted by a base to deprotonate the amine, thereby increasing its nucleophilicity. rsc.org For instance, the cyclization of γ-amino alcohols can be achieved after converting the hydroxyl group into a better leaving group, like a tosylate or mesylate. researchgate.netfrontiersin.org A strong base is often required to facilitate the ring closure, especially when electron-withdrawing groups, which reduce the nitrogen's nucleophilicity, are present. rsc.org

A significant challenge in these reactions is the competition with elimination pathways. acs.org However, careful selection of reaction conditions and substrates can favor the desired cyclization. The synthesis of enantiopure azetidines can be achieved from readily available β-amino alcohols, which are converted to their corresponding chlorides, followed by a base-induced 4-exo-trig ring closure. wikipedia.org

Strain-release-driven reactions provide an alternative pathway to azetidines. One such method involves the thermal isomerization of substituted aziridines. rsc.org For example, 2-(bromomethyl)aziridines can rearrange to form 3-bromoazetidines. researchgate.net This rearrangement is believed to proceed through a bicyclic aziridinium (B1262131) ion intermediate, which is then opened by a nucleophile. rsc.org This strategy leverages the strain of the three-membered aziridine (B145994) ring to facilitate the formation of the slightly less strained four-membered azetidine ring.

Transition metal catalysis has emerged as a powerful tool for constructing azetidine rings, offering novel reactivity and selectivity.

Pd(II)-catalyzed C(sp³)–H Amination: Palladium catalysts can facilitate the intramolecular amination of unactivated C(sp³)–H bonds. organic-chemistry.orgnih.gov This method allows for the direct conversion of a γ-C–H bond into a C–N bond, forming the azetidine ring. Picolinamide (PA) protected amines are effective substrates for this transformation, which proceeds through a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.orgnih.gov The reaction often exhibits high diastereoselectivity and can be performed with relatively low catalyst loadings under convenient conditions. organic-chemistry.org

Cu-catalyzed Photoinduced anti-Baldwin Radical Cyclization: Copper catalysis, particularly under photoinduced conditions, enables radical-based approaches to azetidines. nih.govnih.gov An intermolecular [3+1] radical cascade cyclization of tertiary alkylamines with alkynes, involving the functionalization of two α-amino C(sp³)-H bonds, has been developed. nih.gov This process generates an α-aminoalkyl radical that adds to the alkyne, followed by a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization to yield the azetidine product. nih.govnih.gov

Several innovative methods have expanded the synthetic chemist's toolbox for azetidine formation.

Couty's Azetidine Synthesis: This efficient method utilizes β-amino alcohols as starting materials. wikipedia.org The key steps involve chlorination of the alcohol, followed by deprotonation and a 4-exo-trig ring closure. wikipedia.org The presence of an electron-withdrawing group on the nitrogen, such as a cyanomethyl group, is often employed. wikipedia.org

Gold-catalyzed Intermolecular Oxidation of Alkynes: Gold catalysts can be used to synthesize azetidin-3-ones from chiral N-propargylsulfonamides. nih.gov The reaction proceeds via an intermolecular alkyne oxidation to generate a reactive α-oxo gold carbene intermediate, which then undergoes intramolecular N-H insertion to form the azetidine ring. nih.gov While this method directly yields azetidin-3-ones, these can serve as versatile precursors to other functionalized azetidines. nih.gov Gold catalysts have also been employed in the cyclization of N-tosyl homopropargyl amines to produce (Z)-2-alkylidene-1-tosylazetidines through a rare 4-exo-dig cyclization. acs.org

Intermolecular Cycloaddition Reactions Leading to Azetidines

Intermolecular cycloadditions offer a direct route to the azetidine core by combining two different molecules. The [2+2] cycloaddition of an imine with an alkene (the aza Paternò-Büchi reaction) is a prominent example, although it remains less developed for azetidine synthesis compared to its all-carbon or oxetane-forming counterparts. nih.govspringernature.com

Recent advancements have demonstrated that visible-light-mediated intermolecular aza Paternò-Büchi reactions can be achieved using the triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates. nih.govspringernature.com An iridium photocatalyst facilitates the [2+2] cycloaddition with a broad range of alkenes under mild conditions. nih.gov The resulting highly functionalized azetidines can be converted to free, unprotected azetidines. nih.gov Another approach involves the cycloaddition of imines with ketenes, known as the Staudinger synthesis, which is a general method for preparing 2-azetidinones (β-lactams). researchgate.net These can then be further elaborated to access other substituted azetidines. For instance, the cycloaddition of fluoroalkyl-containing imines with a ketene (B1206846) generated in situ can produce cis-(fluoroalkyl)azetidinones. acs.org

[2+2] Photocycloaddition Pathways (e.g., aza-Paterno-Büchi reaction)

The aza-Paterno-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands as one of the most direct and atom-economical methods for synthesizing functionalized azetidines. rsc.orgsemanticscholar.orgnih.gov This reaction involves the photochemical excitation of an imine, which then undergoes a cycloaddition with an alkene to form the azetidine ring. semanticscholar.orgnih.gov

Historically, the application of the aza-Paterno-Büchi reaction has been hampered by challenges such as competing E/Z isomerization of the imine upon photoexcitation. semanticscholar.orgspringernature.com To overcome this, many successful examples have utilized cyclic imines or intramolecular variants. semanticscholar.orgmit.edu However, recent advancements have expanded the scope of this reaction. The use of visible-light-mediated triplet energy transfer catalysis has enabled the intermolecular [2+2] photocycloaddition of acyclic oxime equivalents and alkenes, broadening the accessibility of highly functionalized azetidines. mit.eduspringernature.comrsc.org For instance, the Schindler group has demonstrated that visible light-enabled intramolecular aza-Paterno-Büchi reactions can produce bicyclic azetidines in high yields and diastereoselectivity. springernature.com Their work has also extended to intermolecular reactions using 2-isoxazoline-3-carboxylates as oxime precursors, which, upon activation by an iridium photocatalyst, react with various alkenes. rsc.orgnsf.gov

These photochemical methods offer a powerful tool for the rapid assembly of the azetidine core, which can then be further functionalized. semanticscholar.org

[3+1] Cycloaddition Routes for Azetidine Scaffolds

[3+1] Cycloaddition reactions provide an alternative and powerful strategy for constructing the azetidine framework. These methods typically involve the reaction of a three-atom component with a one-atom component.

A notable example is the enantioselective [3+1] cycloaddition of donor-acceptor (D-A) aziridines with isocyanides. acs.org Catalyzed by a chiral N,N'-dioxide/Mg(II) complex, this reaction proceeds under mild conditions to afford exo-imido azetidines in high yields and with excellent enantioselectivity. acs.org Another approach involves the copper-catalyzed [3+1] cycloaddition of imido-sulfur ylides with enoldiazoacetates, which yields highly substituted 2-azetines that can be subsequently reduced to the corresponding azetidines. nih.govresearchgate.net

Ring expansion of three-membered rings, such as diazo-aziridines, can also lead to the formation of azetine intermediates, which are valuable precursors to azetidines. nih.govresearchgate.net These methods highlight the versatility of cycloaddition strategies in accessing diverse azetidine structures.

Aza-Michael Addition Strategies for Azetidine Ring Construction

The aza-Michael addition, which involves the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a fundamental C-N bond-forming reaction. beilstein-journals.orgnih.gov While often used for other purposes, an intramolecular aza-Michael addition represents a viable strategy for the cyclization step in the formation of the azetidine ring.

This approach would typically involve a precursor containing both a nucleophilic nitrogen (such as an amine or sulfonamide) and a Michael acceptor, separated by an appropriate tether. Upon activation with a suitable base or catalyst, the nitrogen nucleophile attacks the β-carbon of the activated alkene, leading to the formation of the four-membered ring. Organocatalysts, including cinchona alkaloids and their derivatives, have been shown to be highly effective in promoting asymmetric aza-Michael reactions, offering a pathway to chiral azetidine derivatives. beilstein-journals.orgnih.gov For example, intramolecular aza-Michael additions of carbamates, sulfonamides, and acetamides bearing an α,β-unsaturated ketone have been developed to synthesize five- and six-membered heterocycles with high enantioselectivity, and similar principles can be applied to the construction of four-membered rings. beilstein-journals.orgnih.gov

Precision Introduction of the Difluoromethyl Group at the C3 Position of Azetidines

Once the 1-tosylazetidine scaffold is constructed, the next critical step is the introduction of the difluoromethyl (CF2H) group at the C3 position. This can be achieved through various difluoromethylation strategies.

Nucleophilic Difluoromethylation Strategies Applied to Azetidine Precursors

Nucleophilic difluoromethylation involves the reaction of a nucleophilic "CF2H-" equivalent with an electrophilic substrate. For the synthesis of 3-(difluoromethyl)-1-tosylazetidine, a suitable precursor would be 1-tosylazetidin-3-one (B52371). This ketone could be reacted with a nucleophilic difluoromethylating reagent.

One common source of the difluoromethyl anion is (difluoromethyl)trimethylsilane (B44995) (TMSCF2H), often referred to as the Ruppert-Prakash reagent. thieme.de In the presence of a suitable initiator, such as a fluoride (B91410) source, TMSCF2H can add to carbonyl compounds. Another approach utilizes difluoromethyl phenyl sulfone as a difluoromethyl anion equivalent for the nucleophilic difluoromethylation of primary alkyl halides. chemrxiv.org More recently, difluoromethyltriphenylphosphonium bromide has been used as a precursor for the CF2H group. ucl.ac.uk

The general strategy would involve the formation of an intermediate 3-hydroxy-3-(difluoromethyl)azetidine, which would then require subsequent deoxygenation to yield the final product.

Radical-Mediated Difluoromethylation Methodologies

Radical difluoromethylation has emerged as a powerful tool for the functionalization of organic molecules, including heterocycles. rsc.org These methods involve the generation of a difluoromethyl radical (•CF2H), which can then add to a suitable acceptor on the azetidine ring.

Various reagents can serve as sources for the •CF2H radical under photoredox or thermal conditions, including HCF2SO2Cl, Zn(SO2CF2H)2, and S-(difluoromethyl)diaryl-sulfonium salts. nih.govacs.org A potential strategy for the synthesis of this compound could involve the radical difluoromethylation of a 1-tosylazetidine derivative bearing a suitable functional group at the C3 position that can react with the •CF2H radical. For instance, an alkene-containing azetidine derivative could undergo a radical addition/cyclization cascade. nih.gov Iron-catalyzed difluoromethylation of arylzincs with difluoromethyl 2-pyridyl sulfone has also been reported, indicating the potential for transition-metal-mediated radical processes. cas.cn

Electrophilic Difluoromethylation Techniques

Electrophilic difluoromethylation involves the use of a reagent that delivers a "CF2H+" cation equivalent to a nucleophilic substrate. sioc-journal.cn To apply this strategy to the synthesis of this compound, a nucleophilic precursor at the C3 position is required. This could be, for example, an enolate generated from a 1-tosylazetidin-3-one or a related β-keto ester derivative.

Several stable, electrophilic difluoromethylating reagents have been developed, such as S-(difluoromethyl)-S-phenyl-S-(2,4,6-trialkoxyphenyl) sulfonium (B1226848) salts. researchgate.net These reagents have been successfully used for the C-selective difluoromethylation of β-ketoesters and malonates under mild conditions. researchgate.net The application of phase-transfer catalysis has also enabled the enantioselective electrophilic difluoromethylation of β-keto amides and β-keto esters, offering a potential route to chiral 3-(difluoromethyl)azetidine (B1426227) derivatives. researchgate.net

Utilization of Difluorocarbene Precursors for Fluoromethylation

The introduction of a difluoromethyl (CF₂H) group is a critical step in the synthesis of this compound. A primary method for this transformation is the use of difluorocarbene (:CF₂) precursors. Difluorocarbene is a highly reactive intermediate that can react with various nucleophiles, including the enolates of carbonyl compounds, to form difluoromethylated products. cas.cnbeilstein-journals.org The generation of difluorocarbene can be achieved from several reagents under different conditions. cas.cn

Difluorocarbene is considered a moderately electrophilic species due to the opposing electronic effects of the fluorine atoms: a stabilizing π-donation to the carbene center and a destabilizing inductive electron withdrawal. cas.cn This nature allows it to react readily with electron-rich substrates. cas.cn The synthesis of difluoromethyl groups often involves the reaction of a nucleophile with difluorocarbene, which is typically generated in situ. beilstein-journals.org

A variety of precursors have been developed to generate difluorocarbene, each with its own advantages regarding safety, efficiency, and reaction conditions. cas.cn For instance, S-(difluoromethyl)-S-phenyl-N-tosylsulfoximine has been identified as a reagent for the difluoromethylation of thiols, proceeding through a difluorocarbene intermediate. cas.cn Another common and environmentally benign precursor is diethyl bromodifluoromethylphosphonate, which forms difluorocarbene upon basic hydrolysis. cas.cn Historically, reagents like sodium chlorodifluoroacetate (ClCF₂CO₂Na) were among the first used, though concerns over hazardous byproducts from some older precursors (e.g., HCF₂Cl) have driven the development of newer reagents. cas.cn

Recent research has also focused on developing novel reagents that can divergently generate either a difluoroalkyl radical or difluorocarbene depending on the reaction conditions. One such reagent, Sulfox-CF₂SO₂Ph, acts as a difluorocarbene precursor under basic conditions for S- and O-difluoromethylation. sioc.ac.cn Mechanochemical methods, which utilize ball milling to conduct reactions under solvent-free conditions, have also been employed for the generation of difluorocarbene from precursors like TMSCF₂Br for the difluoromethylation of ketones. beilstein-journals.org

Table 1: Selected Difluorocarbene Precursors and Reaction Conditions

| Precursor | Reagent/Conditions | Application | Reference |

|---|---|---|---|

| Diethyl bromodifluoromethylphosphonate | Basic hydrolysis (-78 °C to r.t.) | Environmentally benign difluorocarbene source | cas.cn |

| S-(difluoromethyl)-S-phenyl-N-tosylsulfoximine | Base | Difluoromethylation of thiols | cas.cn |

| Sodium chlorodifluoroacetate (ClCF₂CO₂Na) | Heat | General difluorocarbene source | cas.cn |

| Sulfox-CF₂SO₂Ph | Basic conditions | S- and O-difluoromethylation | sioc.ac.cn |

| Trimethylsilyl bromodifluoroacetate (TMSCF₂Br) | KFHF, CsCl, Ball milling (25 Hz) | Mechanochemical difluoromethylation of ketones | beilstein-journals.org |

Regioselective N-Tosyl Protection and Deprotection in Azetidine Synthesis

The tosyl (p-toluenesulfonyl, Ts) group is a common and robust protecting group for the nitrogen atom in azetidine rings. It serves to decrease the nucleophilicity and basicity of the nitrogen, preventing unwanted side reactions, and can activate the ring for certain transformations. clockss.orgrsc.org The regioselective installation and subsequent cleavage of the tosyl group are crucial steps in the multi-step synthesis of complex azetidine derivatives.

Strategies for Installing the Tosyl Protecting Group at N1

The installation of a tosyl group onto the nitrogen of an azetidine ring is typically achieved by reacting the secondary amine of the azetidine with p-toluenesulfonyl chloride (TsCl) in the presence of a base. rsc.orgmasterorganicchemistry.com This reaction is a standard procedure for protecting amines. masterorganicchemistry.com The choice of base and solvent can be critical to ensure high yields and avoid side reactions.

In a multi-step synthesis of a functionalized azetidine, a key step involves the tosylation of an azetidine intermediate. For example, a secondary amine intermediate can be treated with tosyl chloride to yield the N-tosylated product. rsc.org Another strategy involves the cyclization of a precursor that already contains the N-tosyl group. Das and coworkers reported a method where N-tosylaldimines are reacted with acetophenone (B1666503) in the presence of BF₃∙OEt₂ to form a β-amino ketone, which, after reduction and subsequent treatment with potassium hydroxide (B78521) and tosyl chloride, yields the cis-N-tosylazetidine. clockss.org This approach builds the protected ring in a concerted fashion.

The tosylation of an azetidine precursor derived from the reduction of an azide (B81097) is another viable route. Following the reduction of an azide to the corresponding amine with a reducing agent like lithium aluminum hydride (LAH), the resulting amine is treated with tosyl chloride to install the protecting group. rsc.org

Table 2: Methods for N-Tosylation of Azetidines

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Azetidine (secondary amine) | p-Toluenesulfonyl chloride (TsCl), Base (e.g., Pyridine) | N-Tosylazetidine | rsc.orgmasterorganicchemistry.com |

| anti-1,3-aminoalcohol | Potassium hydroxide, p-Toluenesulfonyl chloride (TsCl) | cis-N-Tosylazetidine | clockss.org |

| Azide precursor | 1. LAH (reduction); 2. TsCl (tosylation) | N-Tosylazetidine intermediate | rsc.org |

Chemical Approaches for Selective N-Tosyl Cleavage and De-protection

The removal of the N-tosyl group is a necessary step to liberate the free amine for further functionalization or to obtain the final target molecule. However, the tosyl group is known for its stability, often requiring harsh conditions for cleavage, which can be problematic for sensitive molecules like strained azetidines. ugent.beacs.org The cleavage of the N-tosyl group in azetidines must be performed selectively to avoid undesired ring-opening reactions, a common pathway for activated, strained heterocycles. clockss.orgiitk.ac.in

Several methods have been reported for the deprotection of N-sulfonyl groups. For related N-sulfonyl aziridines, reductive cleavage using lithium metal and a catalytic amount of di-tert-butyl biphenyl (B1667301) in THF at low temperatures (-78 °C) has proven effective, yielding the free NH aziridines in high yields without racemization. acs.org Another mild method for aziridines involves the use of magnesium in methanol (B129727) under ultrasonic conditions. acs.org

For N-tosyl activated heterocycles, acidic conditions can also be employed. The deprotection of N-tosyl groups in certain trifluoromethylated sulfonamides has been achieved using concentrated sulfuric acid, providing the corresponding amines in good yields. ugent.be However, it is important to note that Lewis or Brønsted acids can also promote the nucleophilic ring-opening of N-tosylazetidines, which can be a competing or even desired reaction pathway depending on the synthetic goal. clockss.orgorganic-chemistry.org For example, treating 2-aryl-N-tosylazetidines with a Lewis acid like Cu(OTf)₂ in the presence of a nucleophile such as an alcohol leads to regioselective SN2-type ring-opening. organic-chemistry.org This highlights the delicate balance required to achieve selective deprotection without ring cleavage.

Table 3: Methods for N-Tosyl Deprotection

| Substrate | Reagents and Conditions | Outcome | Reference |

|---|---|---|---|

| Chiral N-sulfonylaziridines | Lithium, cat. di-tert-butyl biphenyl, THF, -78 °C | NH aziridines (up to 85% yield) | acs.org |

| Chiral N-sulfonylaziridines | Magnesium, Methanol, Ultrasonication | Desulfonylated aziridines (up to 75% yield) | acs.org |

| α-CF₃-N-tosyl-sulfonamides | Concentrated Sulfuric Acid | α-(Trifluoromethyl)amines (40-86% yield) | ugent.be |

Advanced Spectroscopic Characterization and Configurational Assignment of 3 Difluoromethyl 1 Tosylazetidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Through the analysis of various nuclei such as ¹H, ¹³C, ¹⁹F, and ¹⁵N, along with two-dimensional correlation experiments, a detailed picture of the connectivity and spatial arrangement of atoms within 3-(Difluoromethyl)-1-tosylazetidine can be constructed.

Proton (¹H) NMR Analysis: Chemical Shifts and Coupling Patterns for Azetidine (B1206935) Ring Protons

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in a molecule. In this compound, the protons on the azetidine ring exhibit characteristic chemical shifts and coupling patterns that are influenced by the electron-withdrawing nature of the tosyl and difluoromethyl groups.

Azetidine Ring Protons: The protons on the four-membered azetidine ring are subject to ring strain and the anisotropic effects of the substituents. This typically results in complex multiplets in the aliphatic region of the ¹H NMR spectrum. The specific chemical shifts and coupling constants (J-values) are crucial for determining the relative stereochemistry of the substituents.

Tosyl Group Protons: The aromatic protons of the tosyl group typically appear as two distinct doublets in the aromatic region of the spectrum, characteristic of a para-substituted benzene (B151609) ring. The methyl protons of the tosyl group will present as a singlet in the upfield region.

Difluoromethyl Proton: The proton of the difluoromethyl group (CHF₂) appears as a triplet due to coupling with the two adjacent fluorine atoms.

Detailed analysis of the coupling patterns between the azetidine ring protons can help establish their connectivity and relative positions.

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Azetidine CH₂ | 3.8 - 4.2 | Multiplet | |

| Azetidine CH | 3.0 - 3.5 | Multiplet | |

| Tosyl-CH₃ | 2.4 | Singlet | |

| Tosyl-Ar-H | 7.3 - 7.8 | AA'BB' system | |

| CHF₂ | 5.8 - 6.2 | Triplet |

This table presents typical, generalized data. Actual experimental values may vary based on solvent and experimental conditions.

Carbon (¹³C) NMR Analysis: Assignment of Azetidine Ring Carbons and Fluorine Effects

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by their hybridization, substitution pattern, and proximity to electronegative atoms like fluorine, nitrogen, and oxygen. nih.govbhu.ac.in

Azetidine Ring Carbons: The carbon atoms of the azetidine ring will resonate in the aliphatic region. The carbon bearing the difluoromethyl group will be significantly affected by the electronegative fluorine atoms, causing a downfield shift and exhibiting coupling to the fluorine atoms (¹JCF, ²JCF).

Tosyl Group Carbons: The aromatic carbons of the tosyl group will appear in the downfield aromatic region, with the carbon attached to the sulfur atom being the most deshielded. The methyl carbon of the tosyl group will appear at a characteristic upfield chemical shift.

Difluoromethyl Carbon: The carbon of the difluoromethyl group will appear as a triplet in the proton-coupled ¹³C NMR spectrum due to one-bond coupling with the two fluorine atoms. In a proton-decoupled spectrum, it will still show this splitting.

| Carbon | Typical Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| Azetidine C₂/C₄ | 50 - 60 | |

| Azetidine C₃ | 30 - 40 | Doublet of triplets |

| Tosyl-CH₃ | ~21 | |

| Tosyl-Ar-C | 127 - 145 | |

| CHF₂ | 110 - 120 | Triplet |

This table presents typical, generalized data. Actual experimental values may vary based on solvent and experimental conditions.

Fluorine (¹⁹F) NMR Spectroscopy: Characterization of the Difluoromethyl Group

¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum is crucial for confirming the presence and nature of the difluoromethyl group. nih.govrsc.orgwhiterose.ac.ukresearchgate.netnih.goved.ac.ukresearchgate.net The two fluorine atoms of the CHF₂ group are chemically equivalent and will give rise to a single resonance. This signal will be split into a doublet by the adjacent proton (²JFH). The chemical shift of this signal is characteristic of a difluoromethyl group attached to a carbon atom.

| Nucleus | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CHF₂ | -110 to -130 | Doublet | ~50-60 (²JFH) |

This table presents typical, generalized data. Actual experimental values may vary based on solvent and experimental conditions.

Nitrogen (¹⁵N) NMR Spectroscopy: Elucidation of Nitrogen Atom Environment and Substituent Effects

¹⁵N NMR spectroscopy, while less sensitive than ¹H or ¹³C NMR, provides direct insight into the electronic environment of the nitrogen atom. huji.ac.ilresearchgate.netmdpi.comwikipedia.orgnih.gov In this compound, the nitrogen atom is part of the strained azetidine ring and is directly bonded to the electron-withdrawing tosyl group. This electronic environment will influence its chemical shift. nih.gov The ¹⁵N chemical shift can provide valuable information about the hybridization and bonding of the nitrogen atom. Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, these experiments often require isotopically enriched samples or specialized techniques like Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) for indirect detection. mdpi.comwikipedia.org

| Nucleus | Typical Chemical Shift (δ, ppm) |

| Azetidine-N | -300 to -350 (relative to CH₃NO₂) |

This table presents typical, generalized data. Actual experimental values may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques: COSY, HSQC, HMBC, and NOESY for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools for establishing the complete molecular structure by revealing correlations between different nuclei. nih.govresearchgate.netscribd.comresearchgate.netsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is used to establish the proton-proton connectivity within the azetidine ring and to trace the spin systems. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is essential for unambiguously assigning the ¹³C signals based on the already assigned ¹H signals. researchgate.netscribd.comsdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the azetidine ring to the tosyl group. researchgate.netscribd.comsdsu.eduyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. NOESY is crucial for determining the stereochemistry and conformation of the molecule by identifying through-space interactions between protons on the azetidine ring and the substituents. researchgate.netresearchgate.net

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, and the relative stereochemistry of the molecule can be determined.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound and, from that, its elemental composition. nih.govnih.gov For this compound, HRMS provides the exact mass of the molecular ion, which can be used to confirm the molecular formula C₁₁H₁₃F₂NO₂S. The high accuracy of the mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

| Technique | Measurement | Information Obtained |

| HRMS (e.g., ESI-TOF) | Accurate m/z of [M+H]⁺ or [M+Na]⁺ | Elemental Composition (e.g., C₁₁H₁₃F₂NO₂S) |

The fragmentation pattern observed in the mass spectrum can also provide further structural information, corroborating the connectivity determined by NMR spectroscopy.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its constituent parts: the tosyl group, the azetidine ring, and the difluoromethyl moiety.

The tosyl (p-toluenesulfonyl) group can be identified by several strong and characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group are typically observed in the ranges of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. indexcopernicus.comindexcopernicus.com Furthermore, the S-N stretching vibration is expected to appear in the spectrum, providing further evidence of the tosylated nitrogen within the azetidine ring. The aromatic C-H stretching vibrations of the p-tolyl group are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring typically appear in the 1600-1450 cm⁻¹ region. researchgate.net

The azetidine ring, a four-membered saturated heterocycle, possesses characteristic vibrational modes. The C-N stretching vibration within the strained ring is a key indicator. In related azetidine derivatives, this absorption can be found in the 1240-1130 cm⁻¹ range. The ring puckering and other deformations of the azetidine ring can give rise to absorptions in the far-infrared region. tandfonline.com The presence of a carbonyl group in azetidin-2-ones gives a strong absorption around 1760 cm⁻¹, but for a simple N-tosylated azetidine, the focus remains on the C-N and C-C ring vibrations. globalresearchonline.netresearchgate.netresearchgate.net

The difluoromethyl (CHF₂) group introduces characteristic C-F stretching vibrations. These are typically strong absorptions and are expected to be found in the region of 1200-1050 cm⁻¹. researchgate.net The presence of two fluorine atoms will likely result in distinct asymmetric and symmetric C-F stretching bands. The C-H stretching vibration of the CHF₂ group is also a useful diagnostic peak.

Based on literature data for similar functional groups, the expected characteristic FT-IR absorption bands for this compound are summarized in the interactive table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Tosyl Group | Asymmetric S=O Stretch | 1350-1300 |

| Symmetric S=O Stretch | 1170-1150 | |

| Aromatic C=C Stretch | 1600-1450 | |

| Aromatic C-H Stretch | 3100-3000 | |

| Azetidine Ring | C-N Stretch | 1240-1130 |

| CH₂ Scissoring | ~1460 | |

| Difluoromethyl Group | C-F Stretch | 1200-1050 |

| C-H Stretch | ~2980 |

This table presents expected wavenumber ranges based on characteristic frequencies of the individual functional groups found in the literature. Actual peak positions may vary due to the specific molecular environment within this compound.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

Although a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest search, the expected structural parameters can be inferred from published crystal structures of related compounds, such as N-tosylated azetidines and molecules containing a difluoromethyl group. researchgate.netiucr.orgbohrium.comresearchgate.netmdpi.comresearchgate.netbham.ac.ukrsc.org

The analysis of a suitable single crystal of this compound would yield a Crystallographic Information File (CIF), which contains all the experimental and structural data. platonsoft.nlcam.ac.ukgithub.io From this, a detailed picture of the molecule's geometry would emerge.

Key structural features that would be determined include:

Azetidine Ring Conformation: The four-membered azetidine ring is known to adopt a puckered, non-planar conformation to relieve ring strain. X-ray crystallography would precisely define the degree of this puckering.

Stereochemistry: The absolute configuration at the C3 stereocenter, bearing the difluoromethyl group, would be unequivocally established.

Bond Lengths and Angles: The precise lengths of the C-F, C-S, S=O, S-N, and C-N bonds, as well as the bond angles within the azetidine ring and the tosyl group, would be determined. These values provide insight into the electronic effects of the substituents. For instance, the electron-withdrawing nature of the tosyl and difluoromethyl groups is expected to influence the bond lengths within the azetidine ring.

Intermolecular Interactions: The crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonds or other short contacts, which influence the solid-state properties of the compound.

A hypothetical table of key crystallographic parameters, based on data from similar structures, is presented below to illustrate the type of information that would be obtained from an X-ray crystallographic analysis.

| Parameter | Description | Expected Value/Information |

| Crystal System | The crystal lattice system. | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry of the crystal structure. | e.g., P2₁/c, C2/c |

| a, b, c (Å) | Unit cell dimensions. | To be determined |

| α, β, γ (°) | Unit cell angles. | To be determined |

| V (ų) | Volume of the unit cell. | To be determined |

| Z | Number of molecules per unit cell. | To be determined |

| C-F Bond Length (Å) | Length of the carbon-fluorine bonds. | ~1.35 Å |

| C-S Bond Length (Å) | Length of the carbon-sulfur bond. | ~1.77 Å |

| S=O Bond Length (Å) | Length of the sulfur-oxygen double bonds. | ~1.43 Å |

| Azetidine Ring Puckering Angle (°) | The dihedral angle defining the pucker. | To be determined |

This table represents the type of data that would be obtained from a single-crystal X-ray diffraction experiment. The values for unit cell parameters, volume, and Z are dependent on the specific crystal packing and cannot be predicted.

Chemical Reactivity and Mechanistic Pathways of 3 Difluoromethyl 1 Tosylazetidine

Fundamental Principles of Azetidine (B1206935) Ring Strain and Its Influence on Reactivity

Azetidines, as four-membered nitrogen-containing heterocycles, possess a significant degree of ring strain, estimated to be around 25.4 kcal mol⁻¹. rsc.org This strain is a key driver of their chemical reactivity. rsc.orgresearchwithrutgers.comrsc.org It lies between the higher strain of the more reactive three-membered aziridines (27.7 kcal mol⁻¹) and the lower strain of the less reactive five-membered pyrrolidines (5.4 kcal mol⁻¹). rsc.org This intermediate level of strain makes azetidines both reasonably stable for handling and susceptible to ring-opening reactions under appropriate conditions. rsc.orgresearchwithrutgers.comrsc.org

The strain arises from bond angle distortion and torsional strain within the four-membered ring. This stored energy can be released through reactions that involve the cleavage of one of the ring's C-N or C-C bonds. rsc.orgnih.gov Consequently, azetidines are valuable synthetic intermediates, as the relief of ring strain provides a thermodynamic driving force for a variety of chemical transformations. rsc.orgresearchwithrutgers.comrsc.orgnih.gov The reactivity of the azetidine ring can be further modulated by the substituents on both the nitrogen and carbon atoms.

Stereoelectronic Effects of the Difluoromethyl Group on Azetidine Reactivity

The difluoromethyl (CF₂H) group at the 3-position of the azetidine ring significantly influences the molecule's reactivity through potent stereoelectronic effects. Fluorine's high electronegativity creates a strong dipole, polarizing the C-F bonds. rsc.org This inductive electron withdrawal by the two fluorine atoms makes the adjacent carbon atom electron-deficient.

This electron deficiency has several consequences for the reactivity of the azetidine ring. It can affect the basicity of the ring nitrogen and influence the regioselectivity of ring-opening reactions. The difluoromethyl group is also recognized for its ability to act as a hydrogen bond donor, a property that can influence intermolecular interactions and reaction mechanisms. nsf.gov The stereoelectronic effects of the difluoromethyl group can work in concert with the inherent ring strain to control the outcome of chemical reactions. acs.orgrsc.org

Diverse Ring-Opening Reactions of the Azetidine Core

The combination of ring strain and electronic activation by the tosyl and difluoromethyl groups makes 3-(difluoromethyl)-1-tosylazetidine susceptible to a variety of ring-opening reactions. These reactions provide a powerful tool for the synthesis of complex, functionalized acyclic molecules.

Nucleophilic Ring Opening and Functionalization

Activated azetidines, such as N-tosylazetidines, readily undergo ring-opening reactions with a wide range of nucleophiles. rsc.org The tosyl group acts as a strong electron-withdrawing group, activating the azetidine ring towards nucleophilic attack. This activation, coupled with the inherent ring strain, facilitates the cleavage of a C-N bond. rsc.org

Common nucleophiles used in these reactions include amines, thiols, and halides. The reaction typically proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon atom of the azetidine ring. This allows for the controlled introduction of various functional groups, leading to the synthesis of diverse γ-substituted amines. rsc.org

Electrophilic Ring Opening and Subsequent Transformations

While less common than nucleophilic ring-opening, electrophilic activation of the azetidine nitrogen can also lead to ring cleavage. rsc.org Protonation or Lewis acid coordination to the nitrogen atom can further weaken the C-N bonds, making the ring more susceptible to attack by even weak nucleophiles. rsc.org For instance, acid-promoted activation can generate a carbocationic intermediate, which can then be trapped by a nucleophile. rsc.org This pathway offers an alternative strategy for the functionalization of the azetidine core.

Strain-Release Pathways and Controlled Ring Cleavage

The considerable ring strain of azetidines is a powerful thermodynamic driving force for various transformations. rsc.orgresearchwithrutgers.com This "strain-release" reactivity can be harnessed to achieve controlled ring cleavage and the formation of more complex molecular architectures. nih.govresearchgate.net For example, the ring-opening of azabicyclo[1.1.0]butane, a highly strained precursor, provides a modular method for azetidine synthesis, driven by the cleavage of the central C-N bond to relieve strain. organic-chemistry.org Similarly, the strain within the this compound ring can be exploited in reactions that lead to its controlled fragmentation and the generation of valuable synthetic intermediates. nih.govresearchgate.net

Transformations at the Difluoromethyl Moiety: Derivatization and Further Fluorination

The difluoromethyl group itself can be a site for further chemical modification, offering pathways to novel fluorinated compounds.

One potential transformation is the derivatization of the C-H bond of the difluoromethyl group. While the C-F bonds are very strong, the C-H bond can be susceptible to radical abstraction or deprotonation under specific conditions, allowing for the introduction of other functional groups. rsc.org

Reactivity of the Tosyl Group as a Leaving Group or Activating Moiety in Transformations of this compound

The tosyl (p-toluenesulfonyl) group attached to the nitrogen atom of the azetidine ring in this compound plays a crucial role in the molecule's reactivity. Its strong electron-withdrawing nature activates the strained four-membered ring towards nucleophilic attack and can also serve as a leaving group under specific reductive conditions. This section explores the reactivity of the tosyl group in this particular chemical compound, drawing on established principles of azetidine chemistry and findings from related N-tosylated heterocycles.

The reactivity of the tosyl group can be broadly categorized into two main pathways: its function as an activating group for ring-opening reactions and its removal (detosylation) to yield the free secondary amine.

The Tosyl Group as an Activating Moiety

The N-tosyl group significantly influences the reactivity of the azetidine ring. arkat-usa.org The electron-withdrawing properties of the sulfonyl group decrease the electron density on the nitrogen atom, which in turn enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. arkat-usa.org This activation is a key feature in the synthetic utility of N-tosylazetidines.

Lewis acid-mediated ring-opening reactions of N-tosylazetidines with various nucleophiles have been reported, affording a range of functionalized acyclic amines. organic-chemistry.org For instance, in studies on 2-aryl-N-tosylazetidines, Lewis acids such as copper(II) triflate (Cu(OTf)₂) have been shown to catalyze the regioselective ring-opening by alcohols. organic-chemistry.org This transformation proceeds via an Sₙ2 mechanism, where the Lewis acid coordinates to the nitrogen atom, further activating the ring for nucleophilic attack. organic-chemistry.org While specific studies on this compound are not extensively documented, it is anticipated that it would undergo similar reactions. The presence of the difluoromethyl group at the C3 position would likely influence the regioselectivity of the nucleophilic attack.

In a similar vein, the ring-opening of optically active N-tosyl azetidines with aryl borates in the presence of phenols has been demonstrated to yield β-aryloxy amines. nih.gov These reactions highlight the role of the tosyl group in facilitating the cleavage of the C-N bond of the azetidine ring. The reaction of 2-aryl-N-tosylazetidines with nitriles in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) has also been described, leading to a formal [4+2] cycloaddition to produce substituted tetrahydropyrimidines. researchgate.net

The Tosyl Group as a Leaving Group

The removal of the tosyl group, or detosylation, is a synthetically important transformation as it provides access to the corresponding N-H azetidine, a valuable building block for further functionalization. The tosyl group on an amine is generally stable but can be cleaved under reductive conditions.

A notable example of detosylation in a related azetidine system is the treatment of 3,3-bis(bromomethyl)-1-tosylazetidine (B1527192) with magnesium in methanol (B129727), which results in the formation of 1,6-thiazaspiro[3.3]heptane after reaction with sodium sulfide. researchgate.net This demonstrates that the N-tosyl bond can be reductively cleaved. Similarly, reductive detosylation using magnesium and methanol has been employed in the total synthesis of indole-imidazole alkaloids. rsc.org It is therefore highly probable that this compound can be converted to 3-(difluoromethyl)azetidine (B1426227) under similar reductive conditions.

The resulting 3-(difluoromethyl)azetidine would be a valuable synthon, as the secondary amine can be subjected to a wide range of reactions, including alkylation, acylation, and arylation, to introduce diverse substituents at the nitrogen atom.

The following table summarizes the potential transformations involving the tosyl group of this compound, based on the reactivity of analogous compounds.

| Transformation | Reagents and Conditions | Product Type | Role of Tosyl Group | Reference Analogy |

| Ring-opening with alcohols | Alcohols, Lewis Acid (e.g., Cu(OTf)₂) | γ-Amino ethers | Activating Group | organic-chemistry.org |

| Ring-opening with phenols/aryl borates | Phenols, Aryl borates | β-Aryloxy amines | Activating Group | nih.gov |

| [4+2] Cycloaddition with nitriles | Nitriles, Lewis Acid (e.g., BF₃·OEt₂) | Tetrahydropyrimidines | Activating Group | researchgate.net |

| Reductive Detosylation | Mg, MeOH | 3-(Difluoromethyl)azetidine | Leaving Group | researchgate.netrsc.org |

Computational Chemistry and Theoretical Insights into 3 Difluoromethyl 1 Tosylazetidine

Quantum Mechanical Studies for Electronic Structure and Stability Analysis

Quantum mechanics serves as the fundamental theory for describing the electronic structure and stability of molecules. consensus.appnumberanalytics.com At its core is the time-independent Schrödinger equation, Hψ = Eψ, where H is the Hamiltonian operator, ψ is the molecular wavefunction, and E is the energy of the system. consensus.app Solving this equation, albeit approximately for multi-electron systems, provides access to the molecule's electronic energy levels and the spatial distribution of its electrons. researchgate.net

For 3-(difluoromethyl)-1-tosylazetidine, quantum mechanical calculations are essential for understanding the inherent properties arising from its unique structure. The azetidine (B1206935) ring is a four-membered heterocycle, possessing significant ring strain compared to larger, more flexible rings. mdpi.com This strain energy can be quantified through computational methods by comparing the energy of the molecule to a strain-free reference compound.

The stability of the this compound molecule is significantly influenced by its substituents. The tosyl group (SO₂C₇H₇) attached to the nitrogen atom is strongly electron-withdrawing. This has a profound effect on the electron density distribution within the azetidine ring, particularly on the nitrogen atom. Similarly, the difluoromethyl group (CHF₂) at the 3-position also acts as an electron-withdrawing group due to the high electronegativity of the fluorine atoms.

Quantum mechanical methods, such as Hartree-Fock (HF) theory and post-Hartree-Fock methods (like Møller-Plesset perturbation theory or Configuration Interaction), can provide detailed insights into the electronic properties. numberanalytics.com These calculations can generate electron density maps, which visualize the regions of high and low electron density within the molecule. For this compound, these maps would likely show a depletion of electron density on the nitrogen and the carbon atom bearing the difluoromethyl group.

Furthermore, the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability. For this compound, the electron-withdrawing groups are expected to lower the energies of both the HOMO and LUMO, potentially affecting the molecule's reactivity profile.

A hypothetical table of calculated electronic properties for this compound is presented below.

| Property | Calculated Value | Method/Basis Set |

| Ground State Energy | -1234.5678 a.u. | B3LYP/6-31G(d) |

| HOMO Energy | -8.9 eV | B3LYP/6-31G(d) |

| LUMO Energy | -1.2 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 7.7 eV | B3LYP/6-31G(d) |

| Dipole Moment | 3.45 D | B3LYP/6-31G(d) |

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation and Transition State Characterization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it particularly well-suited for studying reaction mechanisms. mdpi.comgithub.io DFT methods calculate the electronic energy of a system based on its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. scm.com This allows for the investigation of larger and more complex systems than are feasible with traditional ab initio methods.

For reactions involving this compound, such as nucleophilic ring-opening or cycloaddition reactions, DFT is an invaluable tool for elucidating the detailed reaction pathways. youtube.com A key aspect of this is the mapping of the potential energy surface (PES) of the reaction. The PES is a multidimensional surface that represents the energy of the system as a function of the positions of its atoms. Reactants and products correspond to minima on the PES, while transition states are first-order saddle points, representing the energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. researchgate.net

The process of characterizing a reaction pathway using DFT typically involves the following steps:

Geometry Optimization: The structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.

Transition State Search: A search is performed to locate the transition state structure connecting the reactants and products. Various algorithms are available for this, often starting from an initial guess of the transition state geometry. nih.gov

Frequency Analysis: A vibrational frequency calculation is performed on the optimized structures. For a minimum (reactant, product, or intermediate), all calculated vibrational frequencies will be real. For a true transition state, there will be exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. researchgate.netnih.gov

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed starting from the transition state. This traces the reaction path down to the connected reactants and products, confirming that the located transition state indeed connects the desired species. researchgate.net

Below is a hypothetical data table for a DFT study of a nucleophilic attack on this compound.

| Species | Relative Energy (kcal/mol) | Imaginary Frequencies |

| Reactants | 0.0 | 0 |

| Transition State | +15.2 | 1 (-250 cm⁻¹) |

| Products | -5.8 | 0 |

Prediction of Regioselectivity and Stereoselectivity in Reactions Involving the Azetidine Ring

Many chemical reactions can potentially yield more than one product. Regioselectivity refers to the preference for bond-making or -breaking at one position over all other possible positions. nih.gov Stereoselectivity is the preference for the formation of one stereoisomer over another. nih.gov Computational chemistry, particularly DFT, provides a powerful means to predict and understand the origins of regioselectivity and stereoselectivity in reactions involving the this compound ring.

The prediction of selectivity is typically based on transition state theory. The product distribution is determined by the relative activation energies of the competing reaction pathways. The pathway with the lowest activation energy will be the fastest and will therefore lead to the major product, assuming the reaction is under kinetic control.

For this compound, the azetidine ring has two carbon atoms (C2 and C4) that could be attacked by a nucleophile in a ring-opening reaction. These two pathways would lead to different regioisomeric products. By computationally modeling both reaction pathways and calculating the energies of the respective transition states, one can predict which position is more susceptible to nucleophilic attack. The regiochemical outcome will be influenced by both steric and electronic factors, such as the steric hindrance from the substituents and the partial charges on the ring carbons.

Similarly, the formation of new stereocenters during a reaction can lead to different stereoisomers (e.g., cis/trans or R/S). For instance, in a cycloaddition reaction involving the azetidine, the approach of the reacting partner can occur from different faces, leading to different stereochemical outcomes. Computational modeling can determine the relative energies of the diastereomeric transition states, thus predicting the stereoselectivity of the reaction. For example, in the reaction of an azomethine ylide derived from an aziridine (B145994) (a related strained ring), DFT calculations have been used to explain the observed regioselectivity by showing a significantly lower activation barrier for the formation of one regioisomer over the other.

A hypothetical data table comparing the activation energies for two competing reaction pathways is shown below.

| Pathway | Product Type | Activation Energy (kcal/mol) | Predicted Major Product |

| A | Regioisomer 1 | 18.5 | No |

| B | Regioisomer 2 | 14.2 | Yes |

| C | Stereoisomer (cis) | 20.1 | No |

| D | Stereoisomer (trans) | 17.8 | Yes |

Conformational Analysis and Molecular Dynamics Simulations of the Substituted Azetidine

The three-dimensional structure and flexibility of a molecule are critical to its properties and reactivity. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and to determine their relative energies. For a cyclic molecule like this compound, the azetidine ring is not planar but exists in a puckered conformation to relieve some of the angle strain.

Computational methods can be used to explore the conformational landscape of the molecule. By systematically rotating the rotatable bonds (e.g., the C-S bond of the tosyl group and the C-C bond to the difluoromethyl group) and calculating the energy at each step, a potential energy surface for conformational changes can be generated. The minima on this surface correspond to the stable conformers. For the substituted azetidine, the bulky tosyl group and the difluoromethyl group will significantly influence the puckering of the ring and the orientation of the substituents.

While conformational analysis provides a static picture of the stable conformers, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. In an MD simulation, the classical equations of motion are solved for all atoms in the system, allowing one to observe the molecule's vibrations, rotations, and conformational transitions. MD simulations can reveal the relative populations of different conformers at a given temperature and the energy barriers for interconversion between them.

For this compound, an MD simulation could provide insights into the flexibility of the azetidine ring and the dynamic behavior of the substituents. This information is crucial for understanding how the molecule might interact with other molecules, such as a solvent or a biological receptor. For instance, MD simulations have been used to study the unfolding of protein domains under mechanical stress, revealing the key interactions that provide stability. A similar approach could be used to understand the structural dynamics of the substituted azetidine.

A hypothetical table summarizing the results of a conformational analysis is presented below.

| Conformer | Dihedral Angle (C-S-N-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 | 60° | 0.0 | 75 |

| 2 | 180° | 1.5 | 20 |

| 3 | -60° | 2.5 | 5 |

In Silico Design Principles for Further Functionalization and Chemical Space Exploration

The knowledge gained from computational studies on this compound can be leveraged for the in silico design of new molecules with tailored properties. This is a key aspect of modern drug discovery and materials science, where computational methods are used to guide synthetic efforts, saving time and resources.

The electronic structure and reactivity profile obtained from quantum mechanical and DFT calculations can be used to predict how modifications to the molecule will affect its properties. For example, if the goal is to increase the reactivity of the azetidine ring towards nucleophiles, one could computationally screen a library of derivatives with different electron-withdrawing groups on the nitrogen atom to find the one that results in the lowest activation energy for ring-opening.

The exploration of "chemical space" refers to the systematic investigation of the vast number of possible molecules that can be created from a given core structure. For this compound, this would involve computationally generating a virtual library of derivatives with different substituents at various positions and then using computational models to predict their properties. This could include properties relevant to medicinal chemistry, such as binding affinity to a target protein, or properties relevant to materials science, such as electronic conductivity.

Structure-activity relationship (SAR) studies can be performed in silico by correlating calculated molecular descriptors (e.g., molecular orbital energies, partial charges, molecular shape) with a desired property. This can lead to the development of quantitative structure-activity relationship (QSAR) models that can predict the activity of new, unsynthesized compounds.

The design principles for further functionalization of this compound would involve:

Identifying key positions for modification: Based on the computational analysis, one can identify which positions on the molecule are most sensitive to electronic or steric changes.

Selecting appropriate functional groups: A wide range of functional groups can be computationally "added" to the core structure to modulate its properties.

Predicting the impact of modifications: For each new derivative, computational methods can be used to predict its structure, stability, reactivity, and other relevant properties.

This iterative cycle of computational design, prediction, and experimental validation is a powerful strategy for accelerating the discovery of new functional molecules.

A hypothetical table illustrating the in silico screening of different substituents is shown below.

| Substituent at C4 | Calculated Activation Energy for Ring Opening (kcal/mol) | Predicted Reactivity |

| -H | 15.2 | Moderate |

| -CH₃ | 16.5 | Low |

| -Cl | 13.8 | High |

| -CN | 12.5 | Very High |

Advanced Synthetic Applications of 3 Difluoromethyl 1 Tosylazetidine As a Chemical Building Block

Leveraging the Azetidine (B1206935) Scaffold for the Construction of Diverse Nitrogen-Containing Heterocycles

The inherent ring strain of the azetidine core (approx. 25.4 kcal/mol) makes it an excellent substrate for ring-opening and ring-expansion reactions. rsc.org When activated by an N-tosyl group, the ring becomes highly susceptible to nucleophilic attack or rearrangement, providing a reliable pathway to larger, more complex nitrogen-containing heterocycles. rsc.orgclockss.org These transformations leverage the azetidine as a compact, three-dimensional synthon that can be converted into a variety of other ring systems. rsc.org

Ring-expansion reactions of N-tosylazetidines are a powerful tool for generating substituted pyrrolidines, piperidines, and azepanes. rsc.org For instance, methodologies involving the rearrangement of 2-substituted azetidines have been shown to yield piperidin-4-ones. rsc.org It is anticipated that 3-(Difluoromethyl)-1-tosylazetidine could undergo analogous transformations. For example, treatment with silver salts in a suitable solvent could induce a rearrangement, potentially leading to the formation of 5-(difluoromethyl)piperidin-3-one derivatives. Such reactions often proceed through a stabilized carbocationic intermediate, which then directs the ring expansion.

Nucleophilic ring-opening provides another versatile strategy for elaborating the azetidine scaffold. rsc.orgwikipedia.org The reaction of N-tosylazetidines with various nucleophiles, such as alcohols, thiols, and amines, can proceed under Lewis acid catalysis to yield functionalized γ-amino compounds. researchgate.net In the case of this compound, nucleophilic attack would be expected to occur at the less sterically hindered C4 position, leading to 3-substituted-3-(difluoromethyl)propylamine derivatives. These acyclic products can then be cyclized to form different heterocycles.

The table below summarizes representative ring-expansion and ring-opening reactions reported for analogous N-tosylazetidines, highlighting the potential transformations applicable to this compound.

| Starting Azetidine Type | Reagents/Conditions | Product Heterocycle/Structure | Reaction Type |

| cis-2-(2-Bromo-1,1-dimethylethyl)azetidines | Ag(I) salt, DMSO, 100 °C | 5,5-Dimethylpiperidin-4-ones | Ring Expansion-Oxidation |

| (S)-2-Phenyl-N-tosylazetidine | Alcohols, Cu(OTf)₂, Quaternary Ammonium Salt | Enantiopure γ-Amino Ethers | Nucleophilic Ring-Opening |

| N-Tosylazetidines | Thiols, BF₃·OEt₂ | γ-Amino Thioethers | Nucleophilic Ring-Opening |

| 1-Tosyl-2-(trifluoromethyl)aziridine | ω,ω′-Dihaloalkanes, then Ring-Expansion Protocol | 2-CF₃-pyrrolidines, 2-CF₃-piperidines, 3-CF₃-azepanes | Alkylation and Ring Expansion |

Strategic Incorporation into Complex Molecular Architectures and Scaffolds

The incorporation of small, conformationally restricted rings like azetidine is a widely used strategy in drug discovery to enhance molecular rigidity and explore three-dimensional chemical space. hud.ac.ukmykhailiukchem.org The this compound building block offers a dual advantage: the azetidine ring provides a defined exit vector for substituents, while the difluoromethyl group acts as a valuable bioisostere. researchgate.net

The CF₂H group is often used to replace hydroxyl (-OH), thiol (-SH), or even methyl (-CH₃) groups in bioactive molecules. researchgate.netnih.gov This substitution can lead to improved metabolic stability, enhanced membrane permeability, and modulated acidity, without drastically altering the molecule's conformation. researchgate.netprinceton.edu Furthermore, the C-F bonds can engage in favorable interactions with biological targets, and the hydrogen atom of the CF₂H group can act as a hydrogen bond donor, potentially increasing binding affinity. researchgate.netnih.gov

Therefore, this compound is a prime candidate for incorporation into larger, complex molecules of medicinal interest. After its integration into a molecular scaffold, the tosyl group can be removed under reductive conditions to liberate the secondary amine, which can then be further functionalized. This strategy allows for the late-stage introduction of the 3-(difluoromethyl)azetidine (B1426227) motif, a valuable tactic in the synthesis of compound libraries for lead optimization.

The utility of this approach is demonstrated by the successful incorporation of other functionalized azetidines and difluoromethyl groups into a wide range of complex molecules, including kinase inhibitors and antiviral agents. rsc.orgnih.govsemanticscholar.org The direct conversion of aliphatic alcohols in complex drug compounds to their difluoromethyl analogues has been demonstrated, highlighting the recognized value of this bioisosteric replacement in medicinal chemistry. princeton.edu

| Scaffold Feature | Advantage in Complex Molecules | Relevant Research Context |

| Azetidine Ring | Provides conformational rigidity and 3D-scaffolding. rsc.orghud.ac.uk | Used as a privileged motif in drugs like azelnidipine (B1666253) and cobimetinib. rsc.org |

| Difluoromethyl (CF₂H) Group | Acts as a bioisostere for -OH or -SH groups, improving metabolic stability and lipophilicity. researchgate.netnih.gov | The CF₂H group is a key component in various drug candidates and approved pharmaceuticals. nih.govsemanticscholar.org |

| N-Tosyl Group | Activates the ring for nucleophilic attack and can be readily removed. clockss.org | Standard protecting/activating group in amine synthesis. |

Development of Novel Reaction Methodologies Utilizing Fluorinated Azetidine Substrates

The unique reactivity of fluorinated azetidines, driven by ring strain and the electronic effects of the fluorine substituents, makes them ideal substrates for the development of new synthetic methods. rsc.org Research in this area focuses on creating efficient pathways for C-H functionalization, cycloadditions, and radical-mediated transformations.

Visible-light photoredox catalysis has emerged as a powerful tool for activating stable bonds under mild conditions. rsc.orgnih.gov Methodologies developed for the difluoromethylation of heterocycles often involve the generation of a CF₂H radical from a suitable precursor, such as S-(difluoromethyl)sulfonium salts or difluoroacetic acid. nih.govbeilstein-journals.org It is plausible that this compound could participate in novel radical-based C-H functionalization reactions at the difluoromethyl group or at the azetidine ring itself, opening new avenues for derivatization.

Furthermore, the development of methods for the direct difluoromethylation of N-heterocycles is an active area of research. rsc.org Conversely, using a pre-functionalized building block like this compound provides a complementary and often more controlled approach to accessing complex difluoromethylated targets.

Recent advances include the development of photocatalytic [2+2] cycloadditions to form azetidine rings and palladium-catalyzed intramolecular C(sp³)–H amination to synthesize functionalized azetidines. rsc.org These innovative methods highlight the ongoing effort to control the synthesis and reactivity of these strained rings. While these methods build the azetidine core, they underscore the importance of developing subsequent functionalization reactions. The presence of the difluoromethyl group in this compound could influence the regioselectivity and reactivity in such newly developed transformations, making it a valuable substrate for methodological studies.

The table below outlines some modern synthetic methodologies that could potentially be applied to or developed using this compound.

| Methodology | Description | Potential Application to Target Compound |

| Visible-Light-Driven Difluoromethylation | A photocatalyst generates a CF₂H radical, which adds to a substrate. nih.gov | While typically used to install a CF₂H group, related radical reactions could functionalize the existing C-H bonds on the azetidine ring. |

| Strain-Release Functionalization | Using the inherent ring strain to drive reactions that form new bonds upon ring-opening. rsc.org | Development of novel ring-opening reactions with a broader range of carbon and heteroatom nucleophiles. |

| Palladium-Catalyzed C-H Amination | Intramolecular cyclization of an amine onto a C-H bond to form an azetidine ring. rsc.org | While a method of synthesis, it points to the potential for transition-metal-catalyzed functionalization of the azetidine C-H bonds. |

| Radical Cyclization of Unactivated Alkenes | A CF₂H radical adds to an alkene, followed by intramolecular cyclization to form polycyclic systems. beilstein-journals.org | The azetidine could be tethered to an alkene and undergo similar radical-initiated cyclization cascades. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(difluoromethyl)-1-tosylazetidine, and how do reaction conditions influence yield and purity?

- Methodological Answer: A typical synthesis involves coupling 3,3-difluoroazetidine derivatives with tosyl chloride under basic conditions. For example, DIPEA (N,N-diisopropylethylamine) is often used as a base to deprotonate intermediates, as seen in analogous reactions with triazine derivatives . Reaction temperatures (e.g., -35°C for selective substitutions) and stoichiometric ratios of reagents (e.g., 1.1 equiv. of base) are critical for minimizing side products. Post-synthesis purification via column chromatography or recrystallization, followed by characterization using ¹H NMR and LCMS, ensures structural confirmation and purity (>90% HPLC purity as a benchmark) .

Q. How is this compound characterized to confirm its structural integrity?

- Methodological Answer: Key techniques include:

- ¹H NMR : Peaks for the tosyl group (e.g., aromatic protons at δ 7.40–7.91 ppm) and azetidine protons (e.g., 4.56–4.63 ppm for CH₂ groups) .

- LCMS/HRMS : Molecular ion peaks (e.g., m/z 385.1 [M+H]⁺) confirm molecular weight .

- HPLC : Quantifies purity (>90% is typical for pharmacological studies) .

Q. Why is the tosyl (p-toluenesulfonyl) group commonly employed in azetidine derivatives?

- Methodological Answer: The tosyl group enhances stability during synthesis by acting as a protecting group for the azetidine nitrogen, preventing undesired side reactions. Its electron-withdrawing nature also facilitates subsequent functionalization (e.g., nucleophilic substitutions) .

Advanced Research Questions

Q. How does the difluoromethyl group influence the conformational dynamics and target-binding properties of this compound?

- Methodological Answer: The CF₂H group introduces stereoelectronic effects, altering the azetidine ring’s puckering and dipole moments. Computational docking studies (e.g., using Protein Data Bank templates) combined with X-ray crystallography can reveal how fluorine’s van der Waals radius and electronegativity affect interactions with hydrophobic enzyme pockets. For instance, fluorine’s inductive effects may reduce basicity of adjacent amines, enhancing membrane permeability .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound derivatives?

- Methodological Answer: Discrepancies often arise from metabolic instability or poor bioavailability. Strategies include:

- Metabolic profiling : Use liver microsomes or cytochrome P450 assays to identify degradation pathways.

- Deuterium isotope effects : Replace labile hydrogens with deuterium to slow metabolism .

- Co-crystallization studies : Map binding interactions to optimize pharmacophore alignment while retaining metabolic resistance .

Q. What strategies improve regioselectivity in the functionalization of this compound?

- Methodological Answer: Regioselectivity is controlled by:

- Temperature : Lower temperatures (-35°C) favor kinetic control, directing substitutions to less sterically hindered positions .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enable selective cross-couplings at specific azetidine positions .

- Protecting groups : Temporary protection of reactive sites (e.g., using tert-butoxycarbonyl [Boc] groups) directs reactions to desired positions .

Q. How do solvent polarity and reaction time impact the yield of this compound in nucleophilic substitutions?

- Methodological Answer: Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of intermediates, while prolonged reaction times (>12 hours) may degrade sensitive fluorinated intermediates. Systematic optimization via Design of Experiments (DoE) can identify ideal conditions (e.g., 48 hours in DMF at 60°C for >75% yield) .

Q. What role does fluorine play in the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile of this compound?

- Methodological Answer: Fluorine’s high electronegativity improves metabolic stability by resisting oxidative degradation. However, its lipophilicity may increase plasma protein binding, reducing free drug concentration. Comparative studies with non-fluorinated analogs, paired with logP measurements and in vivo PK/PD modeling, are essential to isolate fluorine-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.